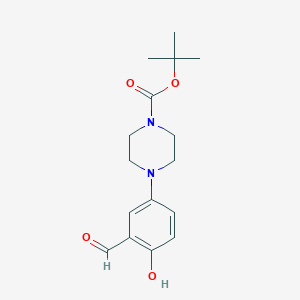

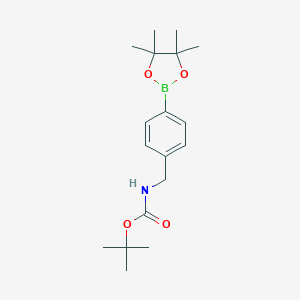

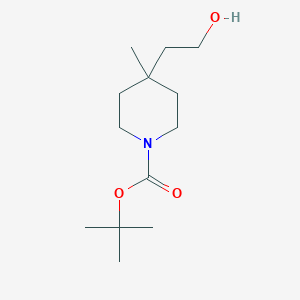

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chemical entity that has not been directly described in the provided papers. However, related compounds with tert-butyl groups and similar structural motifs, such as imidazolidinones, thiazolidines, and piperidines, have been synthesized and studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves the use of amino acids or their derivatives as starting materials, which are then subjected to various reactions such as condensation, protection of functional groups, and alkylation. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, highlighting the use of amino acids in the synthesis of complex tert-butyl-containing compounds . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine . These methods demonstrate the versatility of tert-butyl-containing compounds in synthesis and their potential as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structures of tert-butyl-containing compounds are often confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by single crystal X-ray diffraction, which provided detailed information about its crystal lattice and intermolecular interactions . These techniques are crucial for determining the precise three-dimensional arrangement of atoms within a molecule, which is essential for understanding its reactivity and properties.

Chemical Reactions Analysis

The tert-butyl group in these compounds often serves as a protective group that can be removed or modified to reveal functional groups that participate in further chemical reactions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction, showcasing the reactivity of the tert-butyl-protected intermediate . The chemical reactivity of these compounds is influenced by the presence of the tert-butyl group and the specific functional groups attached to the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystallographic study of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate revealed its orthorhombic lattice and the presence of intermolecular hydrogen bonding, which can affect its melting point and solubility . These properties are important for the practical application of these compounds in synthesis and pharmaceutical development.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis from L-Serine : (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives, a form of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, were synthesized from L-Serine, demonstrating its utility as a synthetic precursor for medicinally significant candidates (Khadse & Chaudhari, 2015).

Chemical Properties and Reactions

- Key Intermediate in Biotin Synthesis : It's used as an intermediate in the synthesis of Biotin, a vital vitamin involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).

- Grignard Reaction Product : Produced by a Grignard reaction with phenylmagnesium bromide, this compound exhibits an intramolecular hydrogen bond between the oxazole and hydroxy groups (Gao et al., 2006).

Application in Drug Development

- Chiral Auxiliary in Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine and used as an auxiliary in dipeptide synthesis (Studer et al., 1995).

- Synthesis of Small Molecule Anticancer Drugs : tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Mechanistic and Synthetic Studies

- Dynamic Kinetic Resolution : The compound has been used in dynamic kinetic resolution processes for stereoselective carbon-carbon bond formation (Kubo et al., 1995).

- Stereoselective Synthesis : Involved in the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, demonstrating its role in stereoselective synthetic processes (Purkayastha et al., 2010).

Utilization in Organic Synthesis

- Multigram Synthesis : Used in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, resulting in fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015).

Investigative Studies in Biochemistry

- Metabolic Studies : Investigated in the context of metabolic pathways, such as in the study of the enzymatic C-demethylation of oxadiazole derivatives in rat liver microsomes (Yoo et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

tert-butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEQVSYPZVGBHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616209 |

Source

|

| Record name | tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate | |

CAS RN |

433683-01-3 |

Source

|

| Record name | tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)